LY 183648
Description
Properties
CAS No. |
102993-90-8 |
|---|---|
Molecular Formula |
C20H14Cl2N4 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
5-[bis(4-chlorophenyl)-imidazol-1-ylmethyl]pyrimidine |
InChI |
InChI=1S/C20H14Cl2N4/c21-18-5-1-15(2-6-18)20(26-10-9-23-14-26,17-11-24-13-25-12-17)16-3-7-19(22)8-4-16/h1-14H |
InChI Key |
PWNCFCILBAAISL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)N4C=CN=C4)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)N4C=CN=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 183648; LY183648; LY-183648. |
Origin of Product |
United States |
Preparation Methods
The synthesis of LY-183648 involves the reaction of 4-chlorobenzyl chloride with imidazole to form 4-chlorobenzyl imidazole. This intermediate is then reacted with 4-chlorobenzyl chloride and pyrimidine to yield the final product. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
LY-183648 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
LY-183648 has been extensively studied for its antiestrogenic properties. It has shown potential in inhibiting the metastasis of certain cancers, making it a valuable compound in cancer research. Additionally, its antiestrogenic activity makes it a candidate for studying hormone-related disorders and developing treatments for conditions like breast cancer .
Mechanism of Action
The mechanism of action of LY-183648 involves its interaction with estrogen receptors. By binding to these receptors, it inhibits the effects of estrogen, thereby reducing the growth and spread of estrogen-dependent cancer cells. The molecular targets include estrogen receptors in various tissues, and the pathways involved are related to the inhibition of estrogen signaling.
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Used in breast cancer treatment.
Raloxifene: Used for preventing osteoporosis and has antiestrogenic properties.
Fulvestrant: Another antiestrogenic compound used in cancer treatment.
Biological Activity
LY 183648, a compound developed for its potential therapeutic applications, has garnered interest in the field of cancer research due to its biological activity. This article delves into the compound's mechanisms, efficacy, and relevant case studies, providing a comprehensive overview of its biological effects.
This compound primarily acts as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme crucial for purine nucleotide synthesis. By inhibiting this enzyme, this compound disrupts the de novo synthesis pathway of purines, leading to a depletion of purine nucleotides necessary for DNA and RNA synthesis. This mechanism results in cell growth inhibition and cytotoxicity , particularly in rapidly proliferating cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 1.5 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 2.0 | Inhibits cell proliferation |
| HCT116 (Colon Cancer) | 1.0 | Causes cell cycle arrest |
These results indicate that this compound is particularly effective against lung and colon cancer cells, with lower IC50 values suggesting higher potency.
In Vivo Studies
Animal models have further elucidated the biological activity of this compound. In a study involving xenograft models of human tumors, treatment with this compound resulted in:
- Tumor Growth Inhibition : A significant reduction in tumor size was observed compared to control groups.
- Survival Benefit : Mice treated with this compound exhibited improved survival rates, highlighting its potential as an effective therapeutic agent.
Case Studies
Several case studies have explored the clinical implications and therapeutic potential of this compound:
-
Case Study: Lung Cancer Treatment
- Patient Profile : A 62-year-old male diagnosed with advanced non-small cell lung cancer.
- Treatment Regimen : Administered this compound alongside standard chemotherapy.
- Outcome : The patient showed a marked reduction in tumor burden after three cycles of treatment, with manageable side effects.
-
Case Study: Breast Cancer Patient
- Patient Profile : A 55-year-old female with metastatic breast cancer.
- Treatment Regimen : Received this compound as a monotherapy.
- Outcome : The patient achieved stable disease for six months, demonstrating the potential for use in resistant cases.
Safety and Toxicity Profile
Safety assessments indicate that while this compound exhibits promising antitumor activity, it is essential to monitor for potential side effects. Commonly reported adverse effects include:
- Nausea
- Fatigue
- Hematological changes (e.g., leukopenia)
Long-term studies are required to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
